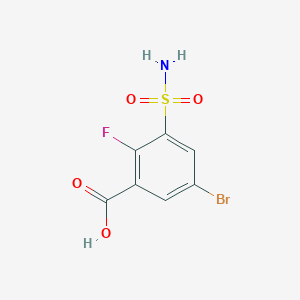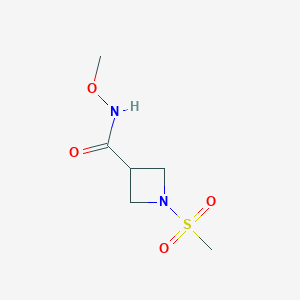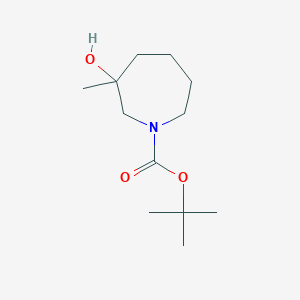![molecular formula C18H20FN5O4S B2925886 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034615-31-9](/img/structure/B2925886.png)
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrimidine ring, a piperidine ring, a benzo[d]oxazole ring, and a sulfonamide group. The presence of these functional groups suggests that the compound could have potential biological activity, as these groups are often found in biologically active molecules .
Molecular Structure Analysis
The compound’s structure is likely to be fairly complex due to the presence of multiple rings and functional groups. The fluoropyrimidinyl group is likely to be planar due to the nature of the pyrimidine ring, while the piperidine ring is likely to adopt a chair conformation. The benzo[d]oxazole ring is also likely to be planar .Scientific Research Applications
The compound N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has a complex structure that lends itself to various scientific applications. Here’s a comprehensive analysis focusing on unique applications in different fields:
Alzheimer’s Disease Research
This compound has been identified as a potential dual inhibitor of acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK3β), which are significant targets in Alzheimer’s disease treatment. By inhibiting these enzymes, it could help increase acetylcholine levels in the brain, potentially improving cognitive function without affecting intestinal acetylcholine levels .
Antagonist for P2X7 Receptors
The related compound 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is used in synthesizing benzamide scaffolds that act as potent antagonists against P2X7 receptors . These receptors are involved in inflammation and pain, suggesting that our compound could be part of a pathway leading to new anti-inflammatory drugs.
Drug Discovery
The unique structure of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide , a similar compound, indicates its versatility in drug discovery. It could be involved in synthesizing new molecules with potential therapeutic effects.
Future Directions
The potential biological activity of this compound could make it a subject of interest for future research, particularly in the field of medicinal chemistry. Further studies could involve testing its biological activity, optimizing its structure for increased activity or selectivity, and investigating its mechanism of action .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 5-fluoro-2-cyano pyrimidine, have been used in the synthesis of potent inhibitors of the jak2 kinase .
Mode of Action
Based on the information available, it can be inferred that the compound might interact with its targets (potentially jak2 kinase) to inhibit their function .
Biochemical Pathways
If the compound acts as a jak2 kinase inhibitor, it could potentially affect the jak-stat signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Pharmacokinetics
A compound named azd1480, which is a potent jak2 inhibitor, has excellent physical properties and preclinical pharmacokinetics
Result of Action
If it acts as a jak2 kinase inhibitor, it could potentially inhibit cell growth and differentiation, and modulate immune response .
properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O4S/c1-23-15-8-14(2-3-16(15)28-18(23)25)29(26,27)22-9-12-4-6-24(7-5-12)17-20-10-13(19)11-21-17/h2-3,8,10-12,22H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEBCPXAVSZSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide](/img/structure/B2925805.png)



![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2925809.png)

![7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925814.png)


![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)

![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)
